methyl octahydro-1H-indole-5-carboxylate hydrochloride
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Overview
Description
Methyl octahydro-1H-indole-5-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the tricyclic indole compound, which can be further processed to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl octahydro-1H-indole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl octahydro-1H-indole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential antiviral, anti-inflammatory, and anticancer properties are of interest for drug development.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl octahydro-1H-indole-5-carboxylate hydrochloride can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against various RNA and DNA viruses.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2639462-18-1 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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